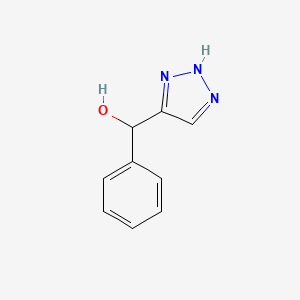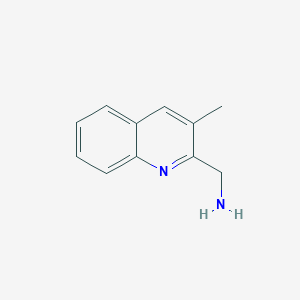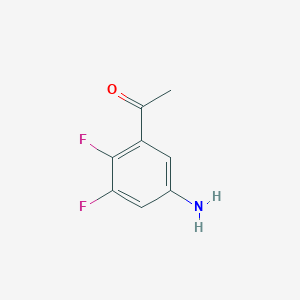
6-Methoxyquinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Methoxyquinazolin-5-amine can be achieved through various methods. One common approach involves the reaction of 6-methoxy-2-nitroaniline with formamide under reflux conditions, followed by reduction of the nitro group to an amine . Another method includes the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields . Industrial production methods often involve metal-mediated reactions and phase-transfer catalysis to ensure high efficiency and scalability .
Chemical Reactions Analysis
6-Methoxyquinazolin-5-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-5,6-dione derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amine group.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methoxyquinazolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxyquinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
6-Methoxyquinazolin-5-amine can be compared with other quinazoline derivatives, such as:
Quinazolinone: Known for its sedative and hypnotic properties.
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Erlotinib and Gefitinib: Used in the treatment of lung and pancreatic cancers.
What sets this compound apart is its unique methoxy group at the 6-position, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
87039-49-4 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
6-methoxyquinazolin-5-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-8-3-2-7-6(9(8)10)4-11-5-12-7/h2-5H,10H2,1H3 |
InChI Key |
UXCZUTJBZWURPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CN=CN=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


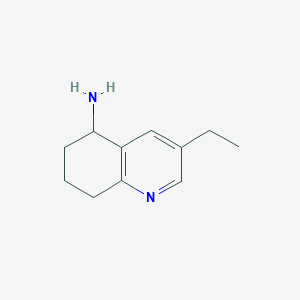
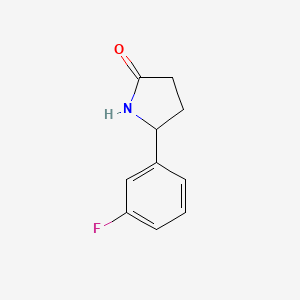
![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)
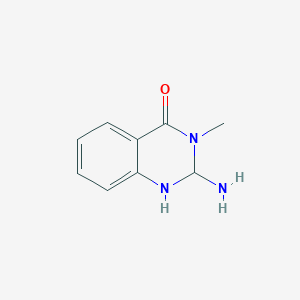

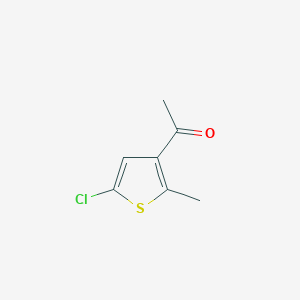
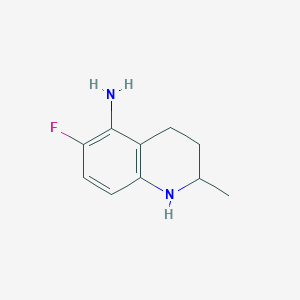

![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)

